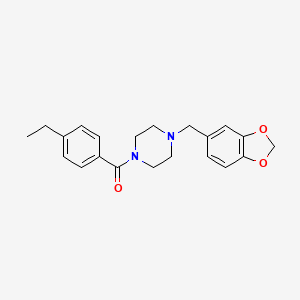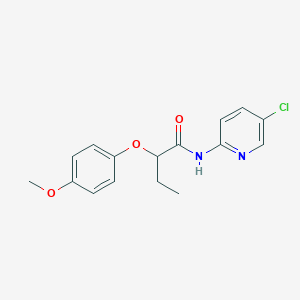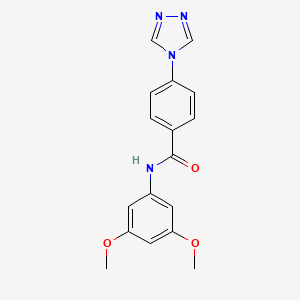![molecular formula C19H21NO5S B4956416 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4956416.png)
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid, also known as EMT, is a thienoindole derivative that has been found to have potential therapeutic applications in various fields of medicine. This compound has been studied for its ability to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which play important roles in regulating gene expression and cellular processes.
作用机制
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid exerts its therapeutic effects by inhibiting the activity of enzymes such as HDACs and sirtuins, which play important roles in regulating gene expression and cellular processes. HDACs are involved in the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid promotes the expression of pro-apoptotic genes, leading to apoptosis in cancer cells. Sirtuins, on the other hand, are involved in the regulation of cellular metabolism and aging. By inhibiting sirtuin activity, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection in animal models of neurodegenerative diseases, and anti-inflammatory and anti-atherosclerotic effects. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to modulate the expression of various genes involved in cellular processes such as metabolism, aging, and inflammation.
实验室实验的优点和局限性
One advantage of using 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
未来方向
There are several potential future directions for research on 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid as a therapeutic agent for cancer treatment, particularly in combination with other chemotherapy drugs. Another potential direction is the study of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid's neuroprotective effects in human clinical trials for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid, as well as its potential limitations and side effects.
合成方法
The synthesis of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid involves the reaction of 2-ethylthiophene-3-carboxylic acid with 4-methylphenylboronic acid in the presence of palladium catalysts to form the corresponding arylated thienoindole. The resulting compound is then subjected to a series of chemical reactions to introduce the ethoxycarbonyl and oxopentanoic acid groups, resulting in the formation of 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid.
科学研究应用
5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, thereby promoting the expression of pro-apoptotic genes. 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-{[3-(ethoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}-5-oxopentanoic acid has been found to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.
属性
IUPAC Name |
5-[[3-ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-25-19(24)17-14(13-9-7-12(2)8-10-13)11-26-18(17)20-15(21)5-4-6-16(22)23/h7-11H,3-6H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANRMCDECDOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)
![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-(ethylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4956398.png)


